molecular formula C11H12N2O3S B1268934 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-89-5

3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No. B1268934
M. Wt: 252.29 g/mol
InChI Key: KQLWZQHFEVJYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including thienopyrimidinones, often involves multicomponent reactions utilizing diversified catalysts such as organocatalysts, metal catalysts, and green solvents. A review by Parmar, Vala, and Patel (2023) highlights the importance of hybrid catalysts in the synthesis of pyrimidine scaffolds, providing a broad overview of synthetic pathways and the application of various catalysts for the development of these compounds (Parmar, Vala, & Patel, 2023).

Scientific Research Applications

Quantum Chemical Studies of Pyrimidin-4-ones

  • Quantum chemical calculations were conducted on various 4-oxothieno[2,3-d]pyrimidine carboxylic acids and their esters. The studies focused on understanding the electronic structures, molecular geometries, and energies. These insights were critical in exploring the reaction routes with nitrating agents and determining the factors influencing the reaction directions and their probabilities (Mamarakhmonov et al., 2016).

Electronic Structure and Reactivity of Substituted Thieno[2,3-d]pyrimidin-4-ones

  • Further quantum chemical calculations were performed on 5,6-dimethyl-substituted 2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones. This research aimed to understand the peculiarities of their reaction with nitrating agents, with a focus on the ipso-nitration process. The influence of various factors such as substituent effects, solvents, and prototropic tautomerism were considered to understand the reactions' mechanisms (Mamarahmonov et al., 2014).

Synthesis and Biological Activities

Diversity-Oriented Synthesis

  • A unique Michael addition approach was used for the synthesis of dimethyl 2-(methoxymethylene) pentanedioates. These intermediates were then converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives are analogues of pyrido[2,3-d]pyrimidines, known for their interesting biological activities (Berzosa et al., 2011).

Synthesis and Evaluation of Thiazolidinone and Azetidinone Derivatives

  • This study focused on synthesizing various thienopyrimidine derivatives and evaluating their antioxidant and antimicrobial activities. The research highlights the potential of these compounds in medicinal chemistry, showcasing their biological relevance and potential therapeutic applications (Saundane et al., 2012).

properties

IUPAC Name

3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(16)13(5-12-10)4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLWZQHFEVJYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid

CAS RN

450394-89-5
Record name 450394-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.